molecular formula C39H56O2Si B15075216 Tri(O-tolyl)silyl stearate

Tri(O-tolyl)silyl stearate

Cat. No.: B15075216
M. Wt: 584.9 g/mol
InChI Key: NMUXKLNQVBIADN-UHFFFAOYSA-N
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Description

Tri(O-tolyl)silyl stearate is an organosilicon compound with the molecular formula C39H56O2Si. It is a derivative of stearic acid, where the hydrogen atom of the carboxyl group is replaced by a tri(O-tolyl)silyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(O-tolyl)silyl stearate typically involves the reaction of stearic acid with tri(O-tolyl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Stearic Acid+Tri(O-tolyl)silyl ChlorideTri(O-tolyl)silyl Stearate+Hydrochloric Acid\text{Stearic Acid} + \text{Tri(O-tolyl)silyl Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Stearic Acid+Tri(O-tolyl)silyl Chloride→Tri(O-tolyl)silyl Stearate+Hydrochloric Acid

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tri(O-tolyl)silyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tri(O-tolyl)silyl stearate involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Tri(phenyl)silyl Stearate: Similar structure but with phenyl groups instead of tolyl groups.

    Tri(methyl)silyl Stearate: Contains methyl groups instead of tolyl groups.

    Tri(tert-butyl)silyl Stearate: Features tert-butyl groups instead of tolyl groups.

Uniqueness

Tri(O-tolyl)silyl stearate is unique due to the presence of the tolyl groups, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of carboxylic acids .

Properties

Molecular Formula

C39H56O2Si

Molecular Weight

584.9 g/mol

IUPAC Name

tris(2-methylphenyl)silyl octadecanoate

InChI

InChI=1S/C39H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-39(40)41-42(36-29-23-20-26-33(36)2,37-30-24-21-27-34(37)3)38-31-25-22-28-35(38)4/h20-31H,5-19,32H2,1-4H3

InChI Key

NMUXKLNQVBIADN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Si](C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

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